6-Imino-1,9-dimethyl-8-oxopurine
Overview
Description
6-Imino-1,9-dimethyl-8-oxopurine is a purine derivative that has garnered interest due to its unique chemical structure and potential biological activities. This compound is a constituent of the marine sponge Hymeniacidon sanguinea and has been studied for its bioactive properties .
Preparation Methods
The synthesis of 6-Imino-1,9-dimethyl-8-oxopurine involves several steps. One of the general synthetic strategies includes the regioselective alkylation of N6-methoxy-9-methyladenine, obtained from 6-chloropurine or 9-methyladenine, with the corresponding terpenyl halide . The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol to achieve the desired product
Chemical Reactions Analysis
6-Imino-1,9-dimethyl-8-oxopurine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imino group, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Imino-1,9-dimethyl-8-oxopurine has several scientific research applications:
Chemistry: It is used as a model compound for studying purine derivatives and their chemical behavior.
Biology: The compound has been investigated for its potential role in biological systems, particularly in marine organisms.
Industry: While industrial applications are limited, the compound’s unique structure makes it a candidate for further exploration in various fields.
Mechanism of Action
The mechanism of action of 6-Imino-1,9-dimethyl-8-oxopurine involves its interaction with specific molecular targets. The compound is believed to exert its effects by inhibiting certain enzymes or interacting with nucleic acids. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with purine-related enzymes and receptors .
Comparison with Similar Compounds
6-Imino-1,9-dimethyl-8-oxopurine can be compared with other purine derivatives such as:
1,9-Dimethyl-6-imino-8-oxopurine: Similar in structure but with different substitution patterns.
9-Methyladenine: A simpler purine derivative used in various chemical studies.
6-Chloropurine: A precursor in the synthesis of various purine derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-imino-1,9-dimethyl-7H-purin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-11-3-9-6-4(5(11)8)10-7(13)12(6)2/h3,8H,1-2H3,(H,10,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXRLMZGVHMKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)NC(=O)N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98601-03-7 | |
Record name | 6-Imino-1,9-dimethyl-8-oxopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098601037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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